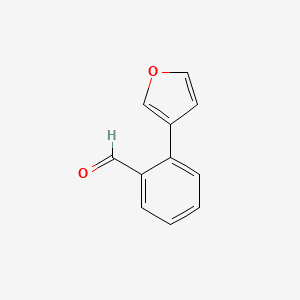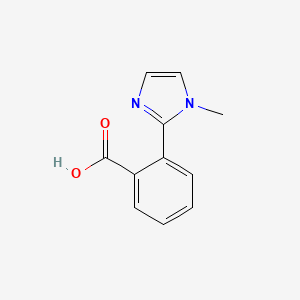
2-(1-メチル-1H-イミダゾール-2-イル)安息香酸
説明
2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-methyl-1H-imidazol-2-yl group
科学的研究の応用
2-(1-Methyl-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
Imidazole derivatives, which include 2-(1-methyl-1h-imidazol-2-yl)benzoic acid, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Given the broad range of activities reported for imidazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Based on the reported activities of imidazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . These could potentially include modulation of enzyme activity, alteration of receptor signaling, disruption of cell proliferation, and induction of cell death among others .
Action Environment
The action, efficacy, and stability of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules or ions, and the temperature . For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties, which suggests that the activity of the compound could be affected by changes in pH .
生化学分析
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The imidazole ring in the compound is known for its ability to coordinate with metal ions, which is crucial in enzyme catalysis. For instance, it can interact with metalloenzymes, influencing their catalytic activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can alter gene expression by interacting with transcription factors or modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2-(1-methyl-1H-imidazol-2-yl)benzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1-methylimidazole with a suitable benzoic acid derivative. One common method is the reaction of 1-methylimidazole with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 2-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Formation of halogenated imidazole derivatives.
類似化合物との比較
- 2-(1H-imidazol-1-yl)benzoic acid
- 2-(1H-imidazol-2-yl)benzoic acid
- 2-(1-methyl-1H-imidazol-1-yl)benzoic acid
Comparison: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for targeted research and development.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLQWPGPXBFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593387 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-05-3 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


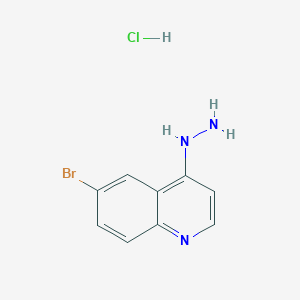


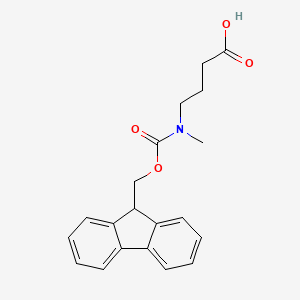
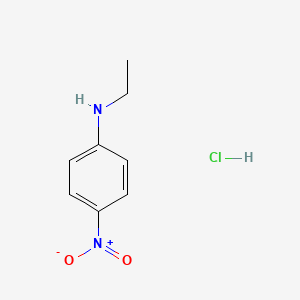

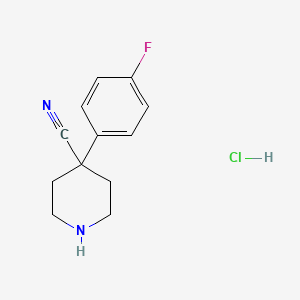
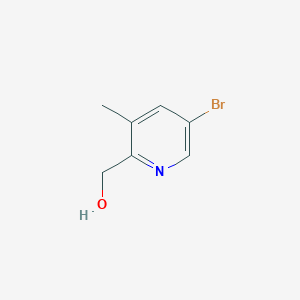
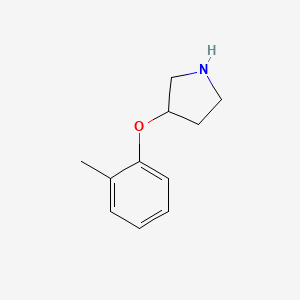
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

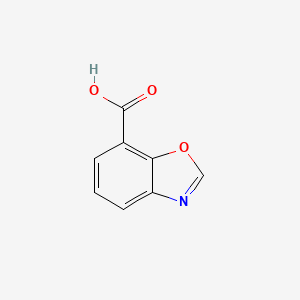
![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
